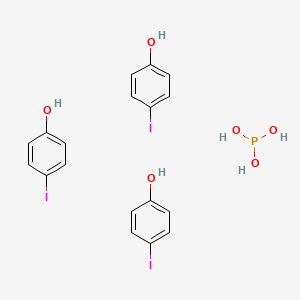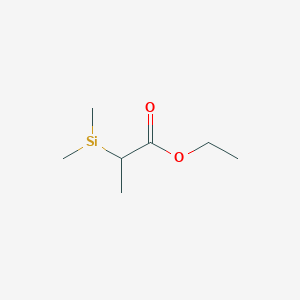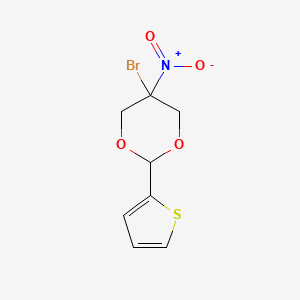![molecular formula C13H15NO4 B14244846 Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate CAS No. 183884-11-9](/img/structure/B14244846.png)
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate is a chemical compound with a complex structure that includes an oxazolidinone ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate typically involves the reaction of ethyl bromoacetate with ®-phenylglycinol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with widespread use as a solvent.
Methyl oxazolidinone: A related compound with a similar ring structure but different substituents.
Phenylglycinol derivatives: Compounds with similar chiral centers and functional groups.
Uniqueness
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate is unique due to its combination of an oxazolidinone ring and a phenyl group, which imparts specific chemical properties and potential biological activities. Its chiral center also makes it valuable in asymmetric synthesis and chiral resolution processes .
Propriétés
Numéro CAS |
183884-11-9 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
ethyl 2-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C13H15NO4/c1-2-17-12(15)8-14-11(9-18-13(14)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 |
Clé InChI |
OASFAZKHYUMGRM-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)CN1[C@@H](COC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)CN1C(COC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)

![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)


![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)


![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)

